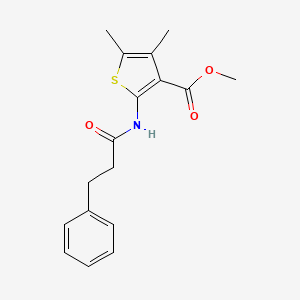

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Description

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and pharmaceutical applications . This particular compound features a thiophene ring substituted with methyl groups, a phenylpropanamido group, and a carboxylate ester.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFENNVPAWYDTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thiophene ring

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of catalysts like potassium t-butoxide can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amido group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its pharmacological potential in drug development.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating biological pathways. For instance, its amido group can form hydrogen bonds with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylate derivatives: Similar in structure but with different substituents on the thiophene ring.

Phenylpropanamido derivatives: Compounds with the phenylpropanamido group attached to different core structures.

Uniqueness

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual functionality as both a thiophene and an amido ester makes it versatile for various applications in research and industry.

Biological Activity

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Chemical Formula : C19H22N2O2S

- IUPAC Name : Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

The synthesis of this compound typically involves the reaction of thiophene derivatives with amides and carboxylic acids. The methodology may include multi-step organic synthesis techniques such as condensation reactions and esterification.

Anticancer Properties

Research indicates that compounds with thiophene scaffolds exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study found that certain thiophene derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer properties .

Antimicrobial Activity

Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has also been evaluated for its antimicrobial effects. In vitro studies showed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for these activities were reported at approximately 46 µM for BChE, suggesting moderate inhibition .

Table 1: Biological Activities of Methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Case Studies

Several studies have highlighted the biological relevance of methyl 4,5-dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxylate:

- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via caspase activation .

- Antibacterial Efficacy : Research conducted on various bacterial strains showed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant bacterial infections .

- Neuroprotective Effects : In a neuropharmacological study, the compound was shown to protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.